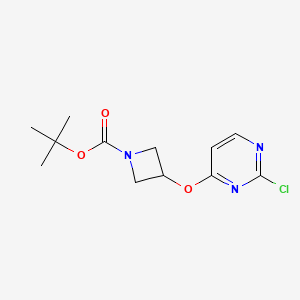

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate

Description

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate (CAS: 1884338-19-5) is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 2-chloropyrimidin-4-yloxy group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₁₆ClN₃O₂, with a molecular weight of 269.73 g/mol . This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate due to the Boc group’s stability and the reactive pyrimidine moiety, which enables further functionalization.

Properties

IUPAC Name |

tert-butyl 3-(2-chloropyrimidin-4-yl)oxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-9-4-5-14-10(13)15-9/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVCCFCXGYWJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-chloropyrimidine-4-ol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the chloropyrimidine moiety can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The azetidine ring can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alkoxides

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Hydrolyzing agents: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while hydrolysis can yield the carboxylic acid form of the compound .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of tert-butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate involves several chemical reactions that allow for the incorporation of the chloropyrimidine moiety, which is crucial for its biological activity. This compound serves as a precursor for various derivatives that exhibit enhanced pharmacological properties.

Pharmaceutical Applications

-

Antitumor Agents

- The compound has been identified as a β-lactam synthon, useful in the synthesis of microtubule-stabilizing antitumor agents such as paclitaxel and docetaxel. These agents are critical in cancer therapy due to their ability to inhibit cell division by stabilizing microtubules, thus preventing the normal breakdown of mitotic spindles during cell division .

-

Kinase Inhibitors

- Research indicates that derivatives of this compound can modulate the activity of protein kinases, which are enzymes involved in various cellular processes including growth and differentiation. Inhibitors derived from this compound have shown potential in treating diseases such as cancer and immune-related disorders by targeting specific kinase pathways .

- Neuroprotective Agents

Case Study 1: Synthesis of Antitumor Agents

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound and evaluated their antitumor activity against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, supporting their potential use as chemotherapeutic agents .

Case Study 2: Kinase Modulation

A patent filed by Incyte Corporation detailed the use of compounds derived from this azetidine structure as inhibitors of specific kinases involved in myeloid proliferative disorders. The study demonstrated that these inhibitors effectively reduced kinase activity, leading to decreased proliferation of malignant cells .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The azetidine ring may also play a role in the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Azetidine Core

Substituent Variations on the Azetidine Ring

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate

- Key Features : Incorporates a morpholine ring and a methoxycarbonyl ethyl group.

- Synthesis : Prepared via aza-Michael addition with yields of 64–83% using DBU as a catalyst .

- Characterization : IR shows C=O stretches at ~1740 cm⁻¹; HRMS confirms molecular ion [M+H]⁺ at m/z 405.2384 .

- Comparison : The morpholine substituent enhances solubility but reduces electrophilicity compared to the chloropyrimidine group in the target compound.

tert-Butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2) Key Features: Simplest analogue with a primary amine group. Applications: Used as a building block for peptide-mimetic drugs . Comparison: The absence of a pyrimidine ring limits its utility in metal-catalyzed cross-coupling reactions.

Fluorinated Derivatives

- Examples :

- tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5) .

- tert-Butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1638759-62-2) .

Pyrimidine Substituent Variations

tert-Butyl 3-({2-[3-(methoxymethyl)-1,2-oxazol-4-yl]-3-[(3-methoxypropyl)amino]imidazo[1,2-a]pyridin-6-yl}oxy)azetidine-1-carboxylate Key Features: A complex imidazopyridine-oxazole substituent. Synthesis: 72% yield; characterized as a colorless viscous oil . HRMS: [M+H]⁺ at m/z 446.2218 (calculated: 446.2220) .

Piperidine-Based Analogues

- Example : tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1289386-94-2) .

- Structure : Six-membered piperidine ring instead of azetidine.

- Molecular Weight : Higher (C₁₅H₂₂ClN₃O₃; ~327.8 g/mol) due to added methyl and extended ring.

- Comparison : Piperidine derivatives exhibit greater conformational flexibility, which may enhance binding affinity in biological systems but reduce ring strain-driven reactivity .

Spectral and Reactivity Insights

- NMR Shifts :

- Reactivity :

Biological Activity

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate, with the CAS number 1121633-27-9, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including kinases involved in cellular signaling pathways. Compounds with similar structures have been shown to modulate kinase activity, which is crucial in treating various diseases such as cancer and inflammatory disorders .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Study 1: Anticancer Activity

A study investigating the effects of pyrimidine derivatives on cancer cell lines found that compounds similar to this compound exhibited significant cytotoxicity against various cancer types. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Study 2: Kinase Modulation

In a series of experiments, a related compound was shown to inhibit the activity of specific kinases involved in oncogenic signaling pathways. This inhibition led to decreased phosphorylation levels of key proteins, suggesting that this compound could have similar effects .

Data Table

Below is a summary table highlighting the biological activities observed in studies related to this compound and its analogs.

Q & A

Q. Basic Safety Protocol

- Storage : Store at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to strong oxidizing agents (e.g., peroxides) .

- Handling : Use PPE (gloves, goggles) due to risks of skin irritation (H315) and eye damage (H319). Work in a fume hood to avoid inhalation (H335) .

Advanced Stability Analysis : Conduct accelerated stability studies (40°C/75% RH) to determine degradation pathways. LC-MS can identify hydrolyzed byproducts (e.g., free azetidine).

What analytical techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Q. Basic Characterization

- NMR : 1H/13C NMR confirms regiochemistry (e.g., azetidine O-linkage vs. N-linkage). Key signals: tert-butyl (δ ~1.4 ppm), pyrimidine protons (δ ~8.5 ppm) .

- HRMS : Validates molecular weight (expected [M+H]+: 314.11).

Advanced Resolution of Contradictions : If spectral data conflicts with literature (e.g., unexpected splitting), use 2D NMR (COSY, HSQC) to assign stereochemistry. Repurify via preparative HPLC to remove trace impurities .

In computational studies, how can the molecular properties of this compound be modeled, and what software tools are recommended?

Q. Advanced Research Focus

- Molecular Modeling : Use PubChem-derived SMILES/InChI keys (e.g., Canonical SMILES: CC(C)(C)OC(=O)N1CC(C1)OC2=NC(=NC=C2)Cl) to build 3D structures .

- Software : Gaussian (DFT calculations for electronic properties), AutoDock (docking studies targeting pyrimidine-binding enzymes).

- Key Parameters : Calculate steric effects (tert-butyl group) and electrostatic potential of the chloropyrimidine ring to predict reactivity .

What are the potential reactive sites of this compound in further derivatization reactions?

Q. Advanced Synthetic Applications

- Chloropyrimidine : Participate in cross-coupling (e.g., Suzuki with boronic acids) or nucleophilic substitution (e.g., amines) .

- Azetidine Oxygen : Acid-catalyzed cleavage of the tert-butyl group (e.g., TFA) yields a free amine for peptide coupling .

- Challenges : Competing reactions at the carbamate group require selective protection (e.g., Fmoc for azetidine NH) .

How can researchers address contradictions in reported toxicity data for azetidine-carboxylate derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.